molecular formula C13H19N5O2 B502250 N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine CAS No. 876897-95-9

N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine

Cat. No.: B502250
CAS No.: 876897-95-9
M. Wt: 277.32g/mol
InChI Key: VQPCZMULPAYNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine is a compound that features a benzyl group substituted with two methoxy groups at the 2 and 4 positions, and a tetrazole ring substituted with a propyl group

Properties

CAS No.

876897-95-9

Molecular Formula

C13H19N5O2

Molecular Weight

277.32g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine

InChI

InChI=1S/C13H19N5O2/c1-4-7-18-13(15-16-17-18)14-9-10-5-6-11(19-2)8-12(10)20-3/h5-6,8H,4,7,9H2,1-3H3,(H,14,15,17)

InChI Key

VQPCZMULPAYNOR-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=C(C=C(C=C2)OC)OC

Canonical SMILES

CCCN1C(=NN=N1)NCC2=C(C=C(C=C2)OC)OC

solubility

26.6 [ug/mL]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 2,4-dimethoxybenzyl alcohol, is synthesized through the reaction of 2,4-dimethoxybenzaldehyde with a reducing agent such as sodium borohydride.

    Formation of the Tetrazole Intermediate: The tetrazole ring is formed by reacting propylamine with sodium azide and triethyl orthoformate under acidic conditions.

    Coupling Reaction: The final step involves coupling the benzyl intermediate with the tetrazole intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, and employing techniques such as continuous flow synthesis to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2,4-dimethoxybenzoic acid.

    Reduction: Formation of 2,4-dimethoxybenzyl alcohol.

    Substitution: Formation of 2,4-dihalogenated benzyl derivatives.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzyl alcohol: A precursor in the synthesis of N-[(2,4-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine.

    2,4-Dimethoxybenzoic acid: An oxidation product of 2,4-dimethoxybenzyl alcohol.

    1-Propyl-1H-tetrazole: A component of the tetrazole ring in the compound.

Uniqueness

This compound is unique due to the combination of its benzyl and tetrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.